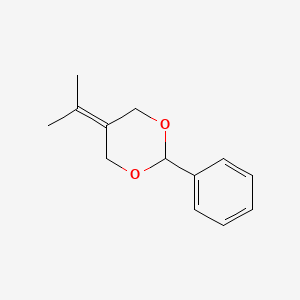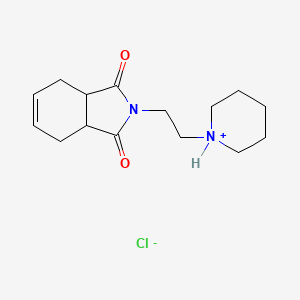![molecular formula C24H19N3O B13751972 1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole CAS No. 1019335-86-4](/img/structure/B13751972.png)
1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole is a complex organic compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of an anthracene moiety, a phenyl group, and a triazole ring The anthracene moiety contributes to its aromatic properties, while the triazole ring is known for its stability and versatility in chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole typically involves a multi-step process One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts, such as copper(I) salts, can enhance the efficiency of the reaction. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of 1-(10-Carboxyanthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole.
Reduction: Formation of 1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1,2-dihydro-1H-[1,2,3]triazole.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Applications De Recherche Scientifique
1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile moiety in click chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety, which exhibits strong fluorescence.
Medicine: Explored for its potential as an anticancer agent. The triazole ring can interact with various biological targets, making it a candidate for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various effects. For example, in anticancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby exerting its anticancer effects.
Comparaison Avec Des Composés Similaires
1-(Anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole: Lacks the hydroxymethyl group, which may affect its solubility and reactivity.
1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-methyl-1H-[1,2,3]triazole: Contains a methyl group instead of a phenyl group, which can influence its chemical properties and biological activity.
Uniqueness: 1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole is unique due to the presence of both the anthracene moiety and the triazole ring. This combination imparts distinct chemical and physical properties, such as enhanced fluorescence and stability. Additionally, the hydroxymethyl group provides a site for further functionalization, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
1019335-86-4 |
|---|---|
Formule moléculaire |
C24H19N3O |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
[10-[(4-phenyltriazol-1-yl)methyl]anthracen-9-yl]methanol |
InChI |
InChI=1S/C24H19N3O/c28-16-23-20-12-6-4-10-18(20)22(19-11-5-7-13-21(19)23)14-27-15-24(25-26-27)17-8-2-1-3-9-17/h1-13,15,28H,14,16H2 |
Clé InChI |
HJVOAUUHUXDTRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN(N=N2)CC3=C4C=CC=CC4=C(C5=CC=CC=C53)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



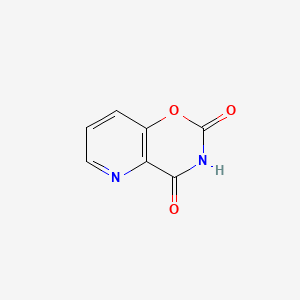




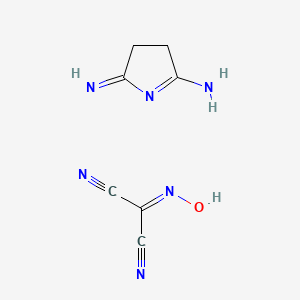
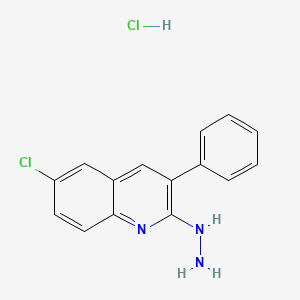

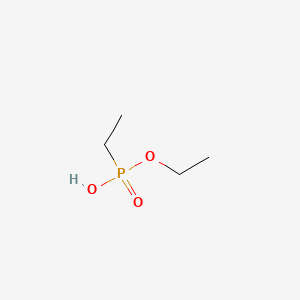
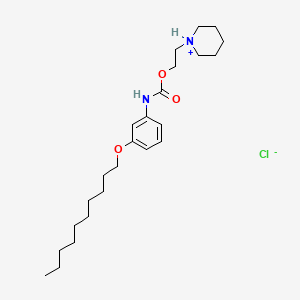
![(1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13751954.png)
